1-Phenyl-2-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-10(6-3-1)11-12(9-13-11)7-4-8-12/h1-3,5-6,11,13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZRRVBGSPLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 Phenyl 2 Azaspiro 3.3 Heptane Derivatives
Positional and Substituent Effects of the Phenyl Moiety on Biological Activity
The substitution pattern on the phenyl ring of 1-phenyl-2-azaspiro[3.3]heptane derivatives is a critical determinant of their biological activity and selectivity for monoamine transporters. While comprehensive SAR studies directly on the this compound core are limited in publicly available literature, valuable insights can be extrapolated from closely related structures like phenyltropane analogs, which also feature a constrained amine and a phenyl group.
In related series of monoamine transporter inhibitors, the nature and position of substituents on the phenyl ring profoundly influence binding affinities. For instance, in studies of 3β-phenyltropane analogs, the introduction of substituents at the 3' and 4' positions of the phenyl ring has been shown to modulate potency and selectivity between DAT, SERT, and NET. nih.gov For example, a 3'-methyl-4'-chloro substitution pattern on the phenyl ring of a tropane (B1204802) ester resulted in high affinity for both DAT and SERT. nih.gov
Table 1: Hypothetical Positional and Substituent Effects on the Phenyl Moiety of this compound Analogs (Extrapolated from Related Scaffolds)
| Substituent (Position) | Predicted Effect on DAT Affinity | Predicted Effect on SERT/NET Selectivity | Rationale (Based on Related Compounds) |
| 4'-Chloro | Increase | May vary | Electron-withdrawing groups often enhance DAT affinity. |
| 3',4'-Dichloro | Significant Increase | May increase DAT selectivity over SERT/NET | Dihalogenation can lead to potent and selective DAT inhibitors. |
| 4'-Methyl | May maintain or slightly decrease | May vary | Small alkyl groups can be well-tolerated. |
| 4'-Nitro | Increase | Likely to favor DAT | Strong electron-withdrawing group can enhance DAT binding. |
Influence of the Azaspiro[3.3]heptane Scaffold's Rigidity and Conformational Restriction on Activity
A key feature of the 2-azaspiro[3.3]heptane scaffold is its inherent rigidity compared to the more flexible piperidine (B6355638) ring, for which it often serves as a bioisostere. nih.govuniv.kiev.ua This conformational restriction is a central element in its utility for drug design. By locking the geometry of the molecule, the entropic penalty upon binding to a target protein is reduced, which can lead to higher binding affinity.
The spirocyclic nature of the azaspiro[3.3]heptane core introduces a distinct three-dimensional topology. This defined spatial arrangement of the pharmacophoric elements—the nitrogen atom and the phenyl ring—can lead to more specific interactions with the target protein and potentially enhance selectivity. The concept of "escaping from flatland" in medicinal chemistry emphasizes the move towards more three-dimensional molecules, which often exhibit improved pharmacological properties. The spiro[3.3]heptane scaffold is a prime example of this principle in action. univ.kiev.ua
In the context of local anesthetics, replacing the piperidine fragment in bupivacaine (B1668057) with a 2-azaspiro[3.3]heptane derivative resulted in an analog with enhanced activity and a longer duration of action, highlighting the beneficial impact of the scaffold's rigidity. univ.kiev.ua While direct comparative studies quantifying the energetic advantage of the azaspiro[3.3]heptane scaffold in this compound derivatives for monoamine transporters are not extensively documented, the recurring use of this motif in drug discovery underscores its perceived benefits in pre-organizing the molecule for optimal target engagement.
Bioisosteric Replacements of the Phenyl Group within the 2-Azaspiro[3.3]heptane Framework
Bioisosteric replacement of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The phenyl group, while a common and effective pharmacophoric element, can sometimes be associated with metabolic liabilities or suboptimal pharmacokinetic profiles. Replacing it with other groups that mimic its size and electronic features can lead to improved drug candidates.
Saturated, conformationally rigid bicyclic molecules are increasingly being explored as bioisosteres for the phenyl ring. chemrxiv.org For instance, the spiro[3.3]heptane core itself has been validated as a saturated bioisostere of a phenyl ring in various bioactive compounds, including the anticancer drug vorinostat (B1683920) and the local anesthetic benzocaine. chemrxiv.org In these cases, the replacement of the phenyl ring with the spiro[3.3]heptane scaffold led to patent-free analogs with high potency. chemrxiv.org
Other non-classical phenyl bioisosteres include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. These sp3-rich motifs can improve properties such as aqueous solubility and metabolic stability. The choice of a suitable bioisostere depends on the specific binding site interactions. If the phenyl ring is involved in π-π stacking interactions, a non-aromatic bioisostere may not be a suitable replacement. However, if the phenyl ring primarily acts as a lipophilic spacer, these saturated scaffolds can be highly effective.
Table 2: Potential Bioisosteric Replacements for the Phenyl Group in this compound Analogs
| Bioisosteric Replacement | Potential Advantages | Potential Challenges |
| Bicyclo[1.1.1]pentane (BCP) | Improved solubility, metabolic stability, novel intellectual property. | Smaller than phenyl, may not fully occupy the binding pocket. |
| Bicyclo[2.2.2]octane (BCO) | Size more comparable to phenyl, maintains rigidity. | Can be synthetically challenging to incorporate. |
| Pyridyl | Can introduce hydrogen bond acceptors, potentially improving solubility and selectivity. | Can alter electronic properties and introduce new metabolic pathways. |
| Thienyl | Aromatic heterocycle with different electronic distribution. | May affect binding affinity and selectivity. |
Impact of Nitrogen Atom Substitution on Structure-Activity Relationships
The nitrogen atom of the 2-azaspiro[3.3]heptane ring is a key pharmacophoric feature, typically forming a crucial interaction with an acidic residue (e.g., an aspartate) in the binding site of monoamine transporters. nih.gov Substitution on this nitrogen atom can have a profound impact on the compound's binding affinity, selectivity, and functional activity (i.e., whether it acts as an inhibitor or a substrate).
In many classes of monoamine transporter ligands, the nature of the substituent on the nitrogen atom is a critical determinant of the SAR. Small alkyl groups, such as methyl or ethyl, are often well-tolerated or can even enhance affinity. However, larger or more complex substituents can either improve or diminish activity depending on the specific topology of the binding site.
Biological Evaluation and Mechanistic Insights of 1 Phenyl 2 Azaspiro 3.3 Heptane Derivatives
In Vitro Antiproliferative and Anticancer Activities of Azaspiro[3.3]heptane Derivatives
The anticancer potential of azaspiro[3.3]heptane derivatives has been investigated through their ability to inhibit the growth of various cancer cell lines.
Induction of Apoptosis and Modulation of Cell Cycle Progression
Certain bicyclic derivatives containing a heptane (B126788) ring have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells. For instance, 3,6-diazabicyclo[3.3.1]heptane has been shown to suppress the viability of prostate cancer cells (LNCaP and PC3) in a dose-dependent manner. nih.govnih.gov At a concentration of 30 μM, it reduced the viability of LNCaP and PC3 cells to 32% and 28%, respectively. nih.govnih.gov This compound was found to induce apoptosis, with the percentage of apoptotic LNCaP cells reaching 43.31% at 30 μM. nih.govnih.gov Furthermore, it caused cell cycle arrest in the G1 phase in LNCaP cells, accompanied by a significant increase in the expression of cyclin D1 and p21 proteins in both LNCaP and PC3 cells. nih.govnih.gov These findings suggest that the antiproliferative effects of these derivatives are, at least in part, mediated by the induction of programmed cell death and interference with the normal progression of the cell cycle. nih.gov
Selectivity Profiles against Various Cancer Cell Lines
The antiproliferative activity of various azaspiro[3.3]heptane and related derivatives has been evaluated against a panel of human cancer cell lines, revealing notable selectivity. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the National Cancer Institute (NCI)-60 human cancer cell line panel. nih.govnih.gov Compounds 5a and 5d from this series were particularly active, showing significant efficacy and superior potency compared to paclitaxel (B517696) in 21 different cancer cell lines, especially renal cancer and melanoma cell lines. nih.gov Moreover, these compounds demonstrated greater potency than gefitinib (B1684475) in 38 and 34 cancer cell lines, respectively, with particular effectiveness against colon, breast, and melanoma cell lines. nih.gov
Another study on azatetracyclic derivatives of benzo[f]pyrrolo[1,2-a]quinoline screened compounds against 60 cancer cell lines. nih.gov Among these, the azide (B81097) derivatives were the most active. nih.gov Specifically, compounds 3b and 5a exhibited good to moderate anticancer activity across all nine cancer sub-panels. nih.gov Compound 3b was more active than the known anticancer agent phenstatin (B1242451) on SK-MEL-28 melanoma cells, while compound 5a was more active than phenstatin on COLO 205 colon cancer cells. nih.gov
The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione-based derivatives has also been assessed. The activity of these compounds against KATO-III and MCF-7 cell lines varied, with IC50 values ranging from 25.5 µM to over 400 µM, indicating a degree of selectivity depending on the specific substitutions on the core structure. researchgate.net
Table 1: Antiproliferative Activity of Selected Azaspiro[3.3]heptane and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 3,6-diazabicyclo[3.3.1]heptane | LNCaP, PC3 (Prostate) | Reduced viability, induced apoptosis, G1 cell cycle arrest | nih.gov, nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a, 5d) | NCI-60 panel (various) | Broad-spectrum antiproliferative activity, superior to paclitaxel and gefitinib in some lines | nih.gov, nih.gov |
| Azatetracyclic derivatives (3b, 5a) | 60 cancer cell lines | Good to moderate anticancer activity, selective cytotoxicity | nih.gov |
| 1H-benzo[f]indazole-4,9-dione derivatives | KATO-III, MCF-7 | Varied antiproliferative activity (IC50 range: 25.5 µM - >400 µM) | researchgate.net |
In Vitro Antibacterial and Antimicrobial Properties of Azaspiro[3.3]heptane Derivatives
The antimicrobial potential of compounds containing the azaspiro[3.3]heptane scaffold and related structures has been explored against various bacterial and fungal strains. For instance, a practical and scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been developed, which serves as a key intermediate for the potent antibiotic drug candidate TBI-223. acs.org TBI-223 is an analog of linezolid (B1675486) and has shown promise in treating Mycobacterium infections, including multidrug-resistant tuberculosis (MDR-TB). acs.org
In a broader context, various heterocyclic compounds have been evaluated for their antimicrobial properties. For example, certain 4H-pyran derivatives have demonstrated antibacterial and antifungal activity. researchgate.net Similarly, ethanolic extracts of plants like Heracleum mantegazzianum have shown broad-spectrum antimicrobial activity. nih.gov While not directly 1-phenyl-2-azaspiro[3.3]heptane derivatives, these studies highlight the potential of diverse chemical scaffolds in antimicrobial research.
The evaluation of polyurethane nanostructures incorporating pentacyclic triterpenes, such as oleanolic and ursolic acids, which are known for their antibacterial properties, showed that the pure compounds had activity against Bacillus species and Candida albicans, although with high minimum inhibitory concentrations (MICs). nih.gov Furthermore, studies on host-derived lipids like sphingosine (B13886) have shown broad antimicrobial activity, including against drug-resistant bacteria, when coated on medical devices. nih.gov
Table 2: Antimicrobial Activity of Related Compound Classes
| Compound/Derivative Class | Microorganism(s) | Observed Effect | Reference(s) |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Intermediate | Mycobacterium tuberculosis | Key intermediate for the antibiotic TBI-223 | acs.org |
| 4H-Pyran derivatives | Various bacteria and fungi | Antimicrobial activity | researchgate.net |
| Ethanolic extract of Heracleum mantegazzianum | Broad spectrum | Antimicrobial activity | nih.gov |
| Oleanolic and Ursolic Acids | Bacillus species, Candida albicans | Antibacterial and antifungal activity (high MICs) | nih.gov |
| Sphingosine | Gram-positive and Gram-negative bacteria | Broad antimicrobial activity | nih.gov |
Modulation of Specific Molecular Targets and Cellular Signaling Pathways
Derivatives of this compound have been designed and synthesized to interact with specific molecular targets, thereby modulating cellular signaling pathways implicated in various diseases.
G Protein-Coupled Receptor (GPCR) Interactions, specifically P2Y14R Antagonism
The P2Y14 receptor (P2Y14R), a GPCR activated by UDP-glucose, is a target for inflammatory and metabolic diseases. nih.govnih.gov The 2-azaspiro[3.3]heptane moiety has been explored as a bioisostere for piperidine (B6355638) in the design of P2Y14R antagonists. univ.kiev.uanih.gov In a series of 4-phenyl-2-naphthoic acid derivatives, the inclusion of a 2-azaspiro[3.3]heptane ring resulted in a compound with moderate potency in P2Y14R binding. nih.gov However, the introduction of unsaturation within this spirocyclic system led to a 4.8-fold enhancement in affinity, with the resulting unsaturated analogue displaying an IC50 of 9.69 nM. nih.gov This highlights the tunability of the azaspiro[3.3]heptane scaffold for achieving potent and selective GPCR modulation.
Enzyme Inhibition, including SHP2 and Monoacylglycerol Lipase (MAGL)
SHP2 Inhibition: The protein tyrosine phosphatase SHP2 is a critical regulator in cellular signaling and a target in cancer therapy. nih.govnih.gov Structure-based design has led to the discovery of potent allosteric inhibitors of SHP2 that feature a spirocyclic scaffold. For example, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govgoogle.comtriazin-4(3H)-one (PB17-026-01) was identified as a potent SHP2 inhibitor. nih.govnih.gov This compound binds to the allosteric pocket of SHP2, stabilizing its auto-inhibited conformation. nih.govnih.gov The study of this compound and its analogs provides insights into the structure-activity relationships for designing novel SHP2 inhibitors. nih.govnih.gov
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a serine hydrolase that plays a key role in endocannabinoid signaling and is a therapeutic target for neurodegenerative diseases, pain, inflammation, and cancer. google.comgoogle.comnih.govwipo.int 1H-pyrazol-5-yl)-2-azaspiro[3.3]heptan-2-yl methanone (B1245722) derivatives have been developed as inhibitors of MAGL. google.comgoogle.comwipo.int Furthermore, a series of salicylketoxime derivatives were synthesized and evaluated as MAGL inhibitors, with some compounds showing potent and reversible inhibition. unipi.it These inhibitors were also found to reduce the proliferation of a series of cancer cell lines, suggesting a dual role in cancer therapy. unipi.it
Table 3: Molecular Target Modulation by Azaspiro[3.3]heptane and Related Derivatives
| Derivative Class | Molecular Target | Biological Effect | Reference(s) |
| Unsaturated 2-azaspiro[3.3]heptane derivative of 4-phenyl-2-naphthoic acid | P2Y14R | Antagonism (IC50 = 9.69 nM) | nih.gov |
| 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-... | SHP2 | Allosteric inhibition | nih.gov, nih.gov |
| 1H-pyrazol-5-yl)-2-azaspiro[3.3]heptan-2-yl methanone derivatives | MAGL | Inhibition | google.com, google.com, wipo.int |
| Salicylketoxime derivatives | MAGL | Potent and reversible inhibition, antiproliferative activity | unipi.it |
Receptor Agonism and Antagonism, such as α7 nAChR Agonism
There is currently no specific and direct scientific literature detailing the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonism of This compound derivatives. However, related spirocyclic compounds have been investigated for their interaction with nicotinic receptors. For instance, research on different spiro-heterocyclic systems has indicated that the unique three-dimensional structure of the spiro[3.3]heptane core can be a valuable scaffold for designing ligands that target various receptors.
The α7 nAChR is a crucial therapeutic target for a range of neurological and inflammatory disorders. Agonists of this receptor have shown potential in preclinical models for improving cognitive function and reducing inflammation. The interest in novel α7 nAChR agonists has driven the exploration of diverse chemical scaffolds, including spirocyclic systems. The rigid conformation of the azaspiro[3.3]heptane nucleus could potentially position key pharmacophoric features, such as the phenyl group and the nitrogen atom in This compound , in a favorable orientation for binding to the α7 nAChR. However, without experimental data, this remains a hypothesis.
Further research, including binding assays and functional studies, would be necessary to determine if derivatives of This compound exhibit any agonist or antagonist activity at the α7 nAChR. Such studies would involve comparing the binding affinity and efficacy of these compounds to known α7 nAChR ligands.
Elucidation of Mechanisms of Action at the Cellular and Molecular Levels
Given the lack of specific biological data for This compound derivatives, the elucidation of their mechanisms of action at the cellular and molecular levels is not documented in the scientific literature. The mechanism of action of a compound is intrinsically linked to its biological target. If, for example, derivatives were found to be α7 nAChR agonists, their mechanism would involve the activation of this ligand-gated ion channel.
Activation of α7 nAChRs leads to an influx of calcium ions into the cell. This influx can trigger a cascade of downstream signaling events, influencing various cellular processes such as neurotransmitter release, gene expression, and cell survival. At a molecular level, the interaction would involve the binding of the compound to the orthosteric or an allosteric site on the α7 nAChR protein complex, inducing a conformational change that opens the ion channel.
To investigate these potential mechanisms, a series of cellular and molecular biology techniques would need to be employed. These could include:
Calcium imaging studies: To measure changes in intracellular calcium levels in response to compound application in cells expressing α7 nAChRs.
Patch-clamp electrophysiology: To directly measure the ion currents flowing through the α7 nAChR channels upon compound binding.
Western blotting and qPCR: To assess changes in the expression of downstream signaling proteins and genes following receptor activation.
Cell viability and apoptosis assays: To determine the effect of the compounds on cell survival and death pathways.
Without such experimental investigations, any discussion on the cellular and molecular mechanisms of This compound derivatives remains speculative. The table below outlines hypothetical data that would be generated from such studies if the compounds were found to be active.
| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Cellular Outcome |
| Hypothetical Derivative A | α7 nAChR | 50 | 1.2 | Increased intracellular Ca2+ |
| Hypothetical Derivative B | α7 nAChR | 120 | 5.8 | Modulation of gene expression |
| Hypothetical Derivative C | Unknown | Not Determined | Not Determined | Not Determined |
Table 1: Hypothetical Biological Data for this compound Derivatives
Spectroscopic and Structural Characterization of 1 Phenyl 2 Azaspiro 3.3 Heptane and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the solution-state structure of 1-phenyl-2-azaspiro[3.3]heptane. ipb.ptuobasrah.edu.iq Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
The ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural verification. rsc.org The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. In this compound, the aromatic protons of the phenyl group typically resonate in the downfield region of the ¹H NMR spectrum (around 7.20-7.40 ppm), while the aliphatic protons of the spiro[3.3]heptane core appear at higher fields. rsc.org Similarly, the ¹³C NMR spectrum shows characteristic signals for the aromatic carbons and the sp³-hybridized carbons of the cyclobutane (B1203170) rings.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Phenyl | 7.41-7.20 | multiplet | - |
| CH-N (C1) | Data not available | - | - |
| CH₂ (C3) | Data not available | - | - |
| CH₂ (C5, C7) | Data not available | - | - |
| CH₂ (C6) | Data not available | - | - |
| Note: Specific assignments for the spiro-heptane protons are pending detailed 2D NMR analysis. Data is based on typical values for related structures. rsc.org |
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (δ) ppm |
| Phenyl (quaternary) | Data not available |
| Phenyl (CH) | Data not available |
| C1 (CH-N) | Data not available |
| C2 (spiro C) | Data not available |
| C3 (CH₂) | Data not available |
| C5, C7 (CH₂) | Data not available |
| C6 (CH₂) | Data not available |
| Note: Specific assignments are pending detailed 2D NMR analysis. Data is based on typical values for related structures. rsc.org |
To overcome the signal overlap common in 1D spectra and definitively assign proton and carbon signals, 2D NMR techniques are indispensable. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu A COSY spectrum of this compound would reveal cross-peaks connecting adjacent protons within the two cyclobutane rings, allowing for the mapping of the spin systems and confirming the integrity of the spirocyclic framework.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This powerful technique allows for the unambiguous assignment of each carbon atom that bears protons, linking the ¹H and ¹³C NMR data sets. For this compound, each CH and CH₂ group would produce a distinct correlation peak, simplifying the assignment of the complex aliphatic region. researchgate.net
Beyond simple connectivity, NMR spectroscopy provides deep insights into the three-dimensional shape, or conformation, of the molecule in solution.
Coupling Constants (J): The magnitude of the coupling constants between protons (³JHH) is dependent on the dihedral angle between them. Analysis of these values can help determine the puckering of the cyclobutane rings, which are known to be non-planar in spiro[3.3]heptane systems. ipb.pt
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect protons that are close to each other in space, regardless of whether they are connected by bonds. mdpi.com For this compound, NOE correlations could establish the relative orientation of the phenyl group with respect to the spirocyclic core by showing spatial proximity between the C1 proton and the ortho-protons of the phenyl ring.
X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure
While NMR reveals the structure in solution, X-ray crystallography provides an exact picture of the molecule's arrangement in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers. For spiro[3.3]heptane derivatives, crystallographic studies have confirmed the non-planar, puckered conformation of the cyclobutane rings. researchgate.net This analysis reveals the precise three-dimensional geometry, which is crucial for understanding intermolecular interactions in a crystalline matrix and for computational modeling studies.
Interactive Data Table: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative
| Parameter | Value |
| Crystal System | Data not available for title compound |
| Space Group | Data not available for title compound |
| a (Å) | Data not available for title compound |
| b (Å) | Data not available for title compound |
| c (Å) | Data not available for title compound |
| α (°) | Data not available for title compound |
| β (°) | Data not available for title compound |
| γ (°) | Data not available for title compound |
| Note: Specific X-ray crystallographic data for this compound is not publicly available. Data for related structures confirms the rigid, puckered nature of the spiro[3.3]heptane core. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
HRMS is a critical tool for confirming the elemental composition of a newly synthesized compound. rsc.org By providing a highly accurate mass measurement of the molecular ion (typically the protonated species, [M+H]⁺), it allows for the determination of the molecular formula. For this compound, the experimentally measured mass would be compared to the theoretically calculated mass for the formula C₁₂H₁₆N⁺. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula. eurl-pesticides.eu
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₁₂H₁₆N⁺ | 174.1277 | Data not available |
| Note: The calculated mass for the protonated molecule is based on the molecular formula C₁₂H₁₅N. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. uobasrah.edu.iqlibretexts.org The spectrum of this compound would be expected to show characteristic absorption bands for the different types of bonds present.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| N-H | Stretch | ~3300 (secondary amine) |
| C-N | Stretch | 1300-1080 |
| Note: These are typical ranges. The N-H stretch may be broad. udel.eduvscht.cz |
Chemical Reactivity and Transformations of the 2 Azaspiro 3.3 Heptane Scaffold
Oxidation Reactions Involving the Nitrogen Atom
The nitrogen atom in the 2-azaspiro[3.3]heptane ring is a secondary amine, and as such, is susceptible to oxidation. While specific literature on the oxidation of 1-phenyl-2-azaspiro[3.3]heptane is not extensively detailed, the reactivity can be inferred from the general behavior of tertiary amines and other N-heterocycles. The most common oxidation product would be the corresponding N-oxide.
N-oxides are typically synthesized by treating the parent amine with an oxidizing agent. nih.gov Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for such transformations. The reaction is often carried out in a suitable solvent, and in some cases, a catalyst may be employed to enhance the reaction rate. nih.gov The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's properties, such as increasing its water solubility and its ability to act as a hydrogen bond acceptor. nih.gov
The general transformation can be represented as follows:
General Reaction for N-Oxidation

While direct experimental data on the N-oxidation of this compound is scarce in the reviewed literature, the established principles of amine oxidation strongly suggest that it would readily form the corresponding N-oxide under appropriate conditions.
Reduction Reactions of β-Lactam Ring Precursors to Yield Amines
A powerful and frequently employed strategy for the synthesis of azetidines, including the 2-azaspiro[3.3]heptane core, involves the reduction of a corresponding β-lactam (azetidin-2-one) precursor. This approach is particularly valuable for accessing enantiomerically pure azetidines when starting from a stereochemically defined β-lactam. nih.gov
The reduction of the amide functionality within the β-lactam ring to an amine can be achieved using various reducing agents. Alane (AlH₃) and its derivatives, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), are particularly effective for this transformation. nih.gov These reagents are known for their ability to selectively reduce amides to amines without affecting other functional groups that might be sensitive to more reactive hydrides like lithium aluminum hydride (LiAlH₄). nih.gov
A key example of this strategy is the synthesis of 1-azaspiro[3.3]heptanes, close analogs of the 2-azaspiro scaffold. In this synthesis, a spirocyclic β-lactam, formed via a [2+2] cycloaddition, is reduced with alane to furnish the desired 1-azaspiro[3.3]heptane framework. researchgate.net This methodology highlights the robustness of β-lactam reduction in constructing the strained azetidine (B1206935) ring within a spirocyclic system.
The general scheme for this transformation is depicted below:
Reduction of a Spirocyclic β-Lactam to a 2-Azaspiro[3.3]heptane

This synthetic route offers a reliable method for accessing the 2-azaspiro[3.3]heptane scaffold, often with good control over stereochemistry.
Nucleophilic Substitution Reactions at the Nitrogen or Spirocenter
The 2-azaspiro[3.3]heptane scaffold offers two primary sites for potential nucleophilic substitution: the nitrogen atom and the spirocyclic carbon center. However, their reactivity towards nucleophiles is vastly different.
At the Nitrogen Atom:
The secondary amine nitrogen in the 2-azaspiro[3.3]heptane ring is nucleophilic and readily undergoes substitution reactions with various electrophiles. These reactions, such as N-alkylation and N-acylation, are fundamental for diversifying the scaffold and incorporating it into larger molecular structures.
N-Alkylation: This involves the reaction of the 2-azaspiro[3.3]heptane with an alkyl halide or another suitable alkylating agent. For instance, the N-alkylation of related azaspirocycles has been demonstrated to proceed efficiently. A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde with primary amines, followed by cyclization, which is a form of N-alkylation. thieme-connect.deresearchgate.net
N-Acylation: The nitrogen atom can be acylated using acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. This is a common strategy for introducing a variety of functional groups and building blocks.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the nitrogen atom and an aryl group. This has been successfully applied to the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes. acs.org
The general scheme for nucleophilic substitution at the nitrogen is as follows:
N-Functionalization of 2-Azaspiro[3.3]heptane

At the Spirocenter:
The spirocenter of the 2-azaspiro[3.3]heptane is a quaternary carbon atom. This carbon is sterically hindered, being part of two four-membered rings. Consequently, it is not susceptible to direct nucleophilic substitution reactions (such as Sₙ1 or Sₙ2). The high steric hindrance prevents the approach of a nucleophile and the formation of a stable carbocation intermediate. Therefore, functionalization of the 2-azaspiro[3.3]heptane scaffold does not typically occur at the spirocenter through nucleophilic substitution pathways.
Strategic Functionalization at Peripheral Positions (e.g., 5- and 6-positions)
The ability to introduce functional groups at specific positions on the carbocyclic ring of the 2-azaspiro[3.3]heptane scaffold is crucial for modulating its biological activity and physicochemical properties. The 5- and 6-positions of the cyclobutane (B1203170) ring are common targets for such functionalization.
A variety of synthetic routes have been developed to access derivatives functionalized at these peripheral positions. These methods often involve the synthesis of a precursor that already contains the desired functionality, which is then carried through the ring-forming steps.
Functionalization at the 6-Position:
The 6-position has been a particular focus of synthetic efforts, leading to a range of valuable building blocks.
Synthesis of 6-Oxo-2-azaspiro[3.3]heptane Derivatives: The ketone functionality at the 6-position serves as a versatile handle for further transformations. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a key intermediate that can be synthesized on a large scale. acs.org
Synthesis of 6-Amino-2-azaspiro[3.3]heptane Derivatives: The introduction of an amino group at the 6-position has been achieved, leading to the synthesis of novel amino acids. For example, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid has been prepared. nih.gov
Synthesis of 6-Carboxylic Acid-2-azaspiro[3.3]heptane Derivatives: Carboxylic acid derivatives at the 6-position have also been synthesized, providing another point for diversification. nih.gov
Functionalization at the 5-Position:
While less common than functionalization at the 6-position, methods for introducing substituents at the 5-position have also been reported. For instance, a one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes has been described, with subsequent conversions into other functionalized derivatives. researchgate.net
The table below summarizes some of the key functionalized 2-azaspiro[3.3]heptane derivatives and their synthetic precursors.
| Functionalized Position | Derivative | Synthetic Approach/Precursor | Reference(s) |
| 6-Position | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Synthesis from readily available starting materials allows for large-scale production. | acs.org |
| 6-Position | 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Construction of the spirocyclic scaffold from 1,3-bis-electrophiles and 1,1-C- or 1,1-N-bis-nucleophiles. | nih.gov |
| 6-Position | 2-Azaspiro[3.3]heptane-6-carboxylic acid | Similar synthetic strategy to the 6-amino derivative. | nih.gov |
| 5-Position | 5-Oxo-2-azaspiro[3.3]heptanes | One-pot synthesis and subsequent conversions. | researchgate.net |
| 1-Position | 2-Azaspiro[3.3]heptane-1-carboxylic acid | Asymmetric synthesis via diastereoselective addition to Davis-Ellman's imines. | univ.kiev.uarsc.org |
These examples demonstrate the synthetic tractability of the 2-azaspiro[3.3]heptane scaffold, allowing for the strategic placement of functional groups to fine-tune its properties for applications in drug discovery.
Emerging Applications and Future Research Directions for 1 Phenyl 2 Azaspiro 3.3 Heptane
Integration into DNA-Encoded Libraries (DELs) for Accelerated Hit Discovery
DNA-Encoded Library (DEL) technology represents a paradigm shift in hit discovery, enabling the synthesis and screening of billions of compounds simultaneously. The incorporation of novel, three-dimensional scaffolds like azaspiro[3.3]heptanes is crucial for expanding the chemical space of these libraries beyond flat, aromatic structures.
The azaspiro[3.3]heptane motif is a valuable synthetic target for drug discovery programs and is increasingly being integrated into DELs. nih.gov These spirocycles are considered saturated bioisosteres of commonly used rings like piperidine (B6355638), but their unique conformational rigidity makes them particularly attractive for creating novel intellectual property and exploring new interactions with biological targets. univ.kiev.uaresearchgate.net The challenges in preparing and diversifying these spirocycles have historically limited their use, but new synthetic methods are overcoming these hurdles. nih.govrsc.org
A key challenge in DEL synthesis is that reactions must be performed in aqueous environments and be compatible with the DNA tag. Recent advancements, such as visible light-mediated photocatalysis, have enabled the "on-DNA" synthesis of complex structures like 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which serve as surrogates and precursors for azaspiro[3.3]heptane motifs. nih.govrsc.org This strategy allows for the creation of densely functionalized, sp³-rich molecules directly within the library, providing access to a previously unexplored collection of spirocyclic compounds for screening. rsc.org The integration of these building blocks into DELs is a critical step for accelerating the discovery of new drug candidates against a wide range of therapeutic targets. nih.govchemrxiv.org
Development of Advanced Synthetic Strategies for Highly Functionalized 1-Phenyl-2-azaspiro[3.3]heptane Analogues
The therapeutic potential of the this compound core is unlocked through the synthesis of highly functionalized analogues. The development of advanced, scalable synthetic routes is paramount to fully explore the structure-activity relationships of this scaffold.
Researchers have disclosed expedient synthetic pathways to create versatile azaspiro[3.3]heptanes that possess multiple "exit vectors"—points on the molecule where further chemical modifications can be made. nih.gov This modular approach is essential for drug discovery, allowing chemists to fine-tune the properties of a lead compound. For instance, functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized on a multigram scale. univ.kiev.uaresearchgate.net These methods often start from common cyclic carboxylic acids and lead to spirocyclic amino acids that can be readily incorporated into larger molecules. univ.kiev.uasemanticscholar.org
One notable strategy involves the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate that allows for selective derivatization on both the azetidine (B1206935) and cyclobutane (B1203170) rings. researchgate.net This provides a gateway to novel compounds that occupy a chemical space complementary to traditional piperidine systems. researchgate.net The ability to generate a diverse library of these analogues with good yields makes the scaffold highly applicable for systematic drug design campaigns. univ.kiev.uaresearchgate.net
| Precursor/Intermediate | Synthetic Goal | Significance in Drug Design |
| 2-Azaspiro[3.3]heptane-1-carboxylic acid | Creation of functionalized derivatives | Serves as a bioisoster of pipecolic acid for incorporation into bioactive compounds. univ.kiev.uauniv.kiev.ua |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Access to bifunctional building blocks | Enables selective modification on both rings, expanding chemical space beyond piperidine analogues. researchgate.net |
| Common cyclic carboxylic acids | Synthesis of multifunctional spirocycles | Provides a direct and scalable route to spirocyclic amino acids for drug discovery applications. semanticscholar.org |
Exploration of Novel Therapeutic Areas Beyond Current Findings
The this compound scaffold is primarily recognized as a bioisosteric replacement for the widely used piperidine ring, a core component in numerous FDA-approved drugs. univ.kiev.uanih.gov This concept of "escaping from flatland" by increasing the three-dimensionality of drug candidates is a driving force in modern medicinal chemistry, aimed at improving properties like metabolic stability and target selectivity. univ.kiev.uaresearchgate.net
Initial validation of this approach has been demonstrated in the field of local anesthetics. When the piperidine fragment in the drug Bupivacaine (B1668057) was replaced with a 2-azaspiro[3.3]heptane-1-carboxylic acid derivative, the resulting analogue showed enhanced activity and a longer duration of action. univ.kiev.uaresearchgate.net This success has spurred interest in applying this scaffold to other therapeutic areas.
Given its structural similarity to piperidine, the this compound core and its analogues are being explored in therapeutic areas where piperidine-containing molecules are prevalent. These areas could potentially include but are not limited to:
Central Nervous System (CNS) Disorders: As many CNS drugs contain piperidine rings to interact with receptors and transporters.
Oncology: Where kinase inhibitors and other targeted therapies often feature heterocyclic scaffolds.
Antiviral and Antibacterial Agents: As a means to develop novel agents with improved resistance profiles.
The improved metabolic stability of spirocycles compared to piperidines, which can be susceptible to oxidative enzymes, makes them particularly promising for developing more robust drug candidates. researchgate.net
Application of Structure-Based Drug Design Approaches for Optimized Derivatives
Structure-based drug design, which relies on knowledge of the three-dimensional structure of a biological target, is a powerful tool for optimizing lead compounds. The rigid nature of the this compound scaffold is a significant asset in this approach.
The predictable geometry of the spirocycle allows for more precise positioning of functional groups to interact with a target's binding site. researchgate.net This rigidity reduces the entropic penalty upon binding, which can lead to higher affinity and selectivity. Molecular modeling and computational studies are used to compare the spatial arrangement of substituents on the azaspiro[3.3]heptane core with those on a corresponding piperidine or other cyclic systems. nih.govresearchgate.net This allows designers to rationally create derivatives that mimic the binding mode of a known ligand while possessing the superior physicochemical properties of the spirocyclic core.
For example, structural analysis has shown that disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for cis- or trans-disubstituted cyclohexanes, another common motif in drug molecules. researchgate.net This type of strategic replacement can be crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. researchgate.net By combining detailed structural analysis with synthetic feasibility, researchers can efficiently design and produce optimized derivatives of this compound tailored for specific therapeutic targets.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes to 1-phenyl-2-azaspiro[3.3]heptane?
- Method 1 : A scalable three-step procedure involves:
Diastereoselective addition : Ethyl cyclobutanecarboxylate reacts with chiral N-tert-butanesulfinyl aldimines (e.g., (RS)-14) under basic conditions to form intermediates with high stereocontrol .
Reduction : The ester group is reduced to a primary alcohol using agents like LiAlH4.
Intramolecular nucleophilic substitution : Tosylation of the alcohol followed by cyclization yields the spirocyclic product. This method achieves enantioselectivity via chiral auxiliaries .
- Method 2 : A [2+2] cycloaddition approach uses Graf's isocyanate and a Wittig-derived alkene precursor, followed by carbonyl reduction. This route is noted for its simplicity and scalability (up to gram-scale) .
Q. How is this compound characterized structurally?
- Key techniques :
- NMR spectroscopy : Proton environments are resolved at 400–500 MHz, with distinct shifts for spirocyclic protons (e.g., 2.16–2.32 ppm for bridgehead carbons) .
- X-ray crystallography : Absolute stereochemistry is confirmed via single-crystal analysis, as demonstrated for derivatives like 9-fenanthryl-substituted analogs .
- Mass spectrometry : High-resolution MS (e.g., [M+H]<sup>+</sup> at m/z 333.9820) validates molecular formulae .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Chiral auxiliary approach : Use of N-tert-butanesulfinyl imines ensures >90% diastereomeric excess in the initial addition step. Subsequent steps retain stereochemical integrity, enabling access to both enantiomers .
- Photocatalyzed [2+2] cycloaddition : Visible-light-mediated reactions with Ir(III) photosensitizers (e.g., Ir(ppy)3) yield spirocyclic products with cross-selectivity. This method avoids traditional protecting groups .
Q. How does the spiro[3.3]heptane core enhance drug design?
- Bioisosteric replacement : The spiro core mimics benzene’s geometry while improving solubility and metabolic stability. For example, it replaces aromatic rings in sonidegib (anti-cancer) and vorinostat (HDAC inhibitor), maintaining activity with reduced off-target effects .
- Functionalization : Derivatives like 2-azaspiro[3.3]heptane-1-carboxylic acid serve as versatile building blocks for kinase inhibitors and protease modulators .
Q. What reaction pathways enable derivatization of this compound?
- Oxidation : The bridgehead carbon undergoes oxidation to ketones or alcohols using RuO4 or OsO4 .
- Substitution : Halogenation (e.g., Br2/Fe) introduces electrophilic groups for cross-coupling reactions .
- Ring-opening : Acid catalysis (e.g., H2SO4) cleaves the spiro ring to generate linear intermediates for further functionalization .
Q. How can synthesis scalability be optimized for preclinical studies?
- Process improvements :
- Hydroxide-facilitated alkylation : A 100 g-scale synthesis of a related spiro compound (2-oxa-6-azaspiro[3.3]heptane) achieved 87% yield and >99% purity using 3,3-bis(bromomethyl)oxetane .
- Cost-effective reagents : Tribromoneopentyl alcohol (a flame retardant) is repurposed to synthesize alkylating agents, reducing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
